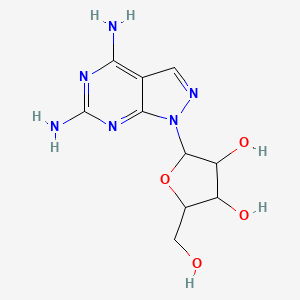

2-Amino-8-aza-7-deazaadenosine

Description

Contextualizing 2-Amino-8-aza-7-deazaadenosine as a Nucleoside Analog

This compound, also known by its systematic name 4,6-Diamino-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine, is a synthetic nucleoside that functions as an analog of the canonical nucleoside, adenosine (B11128). semanticscholar.orgcymitquimica.com Its core structure is a pyrazolo[3,4-d]pyrimidine ring system, which is isomeric to the purine (B94841) ring of adenine (B156593). Specifically, the nitrogen atom at position 7 and the carbon atom at position 8 of the purine ring are interchanged. semanticscholar.orgmdpi.com This seemingly subtle alteration in the arrangement of atoms within the heterocyclic base fundamentally changes its electronic properties and spatial configuration, while still allowing it to mimic natural nucleosides.

This structural similarity allows 8-aza-7-deazapurines to be recognized by various enzymes and incorporated into nucleic acid chains, making them excellent mimics of the natural constituents of DNA and RNA. semanticscholar.orgmdpi.com The presence of the 2-amino group, in addition to the 6-amino group (adenine's primary amine), further distinguishes it from adenosine and aligns it with 2,6-diaminopurine (B158960) derivatives. The synthesis of this compound derivatives often involves the glycosylation of a protected 8-aza-7-deazapurine base followed by deprotection steps. For instance, 6-methoxy derivatives can be converted to the corresponding this compound compounds by heating with ammonium (B1175870) hydroxide (B78521). semanticscholar.orgmdpi.com

Significance in Expanding the Nucleobase Chemical Space

The true significance of this compound lies in its capacity to expand the chemical diversity of nucleobases beyond what nature offers. The strategic repositioning of the N7 and C8 atoms alters the hydrogen-bonding capabilities and stacking interactions of the nucleobase. mdpi.com The N7 atom of canonical purines is a key site for hydrogen bond acceptance in the major groove of DNA and is involved in Hoogsteen base pairing. The replacement of this nitrogen with a carbon atom in 7-deazapurines removes this hydrogen-bonding potential, while the introduction of a nitrogen at position 8 creates a new site for potential interactions. semanticscholar.orgnii.ac.jp

This modified scaffold is highly amenable to further chemical derivatization, particularly at the 7-position (now a carbon). Halogenation (e.g., with iodine or bromine) or the introduction of alkynyl groups at this position provides a versatile handle for subsequent cross-coupling reactions like Sonogashira, Suzuki-Miyaura, and Heck reactions. semanticscholar.orgmdpi.com This has enabled the attachment of a wide array of functional groups, including fluorescent dyes and "clickable" moieties for bioconjugation. semanticscholar.orgmdpi.comtandfonline.com For example, 7-alkyne-8-aza-7-deaza nucleosides have been successfully used for the "click" conjugation of DNA. semanticscholar.orgmdpi.com

These modifications have profound effects on the properties of nucleic acids. For instance, incorporating 7-halogeno/alkynyl 8-aza-7-deazapurines can significantly increase the thermal stability of DNA duplexes. semanticscholar.orgmdpi.com Conversely, combining the 8-aza-7-deaza modification with a conformationally restricted sugar, such as in Locked Nucleic Acids (LNA), can lead to destabilization due to an unfavorable glycosidic torsion angle, highlighting the intricate relationship between nucleobase structure and duplex stability. nii.ac.jpacs.org The ability to fine-tune these properties makes this compound and its derivatives invaluable tools for studying nucleic acid biology and for the development of novel diagnostics and therapeutics.

Historical Context of Aza and Deaza Purine Analogs in Chemical Biology

The development of aza- and deazapurine analogs is part of a broader, long-standing effort in chemical biology to synthesize modified nucleosides with therapeutic potential. researchgate.netmdpi.com Nucleoside analogs that can mimic their natural counterparts are capable of disrupting essential metabolic pathways, such as DNA and RNA synthesis, making them effective anti-metabolites. researchgate.net This strategy has led to the development of numerous successful antiviral and anticancer drugs. semanticscholar.org

Deazapurines, which lack a nitrogen atom at a specific position, and azapurines, which have an extra nitrogen, have been of particular interest. nih.gov The substitution of a ring nitrogen with a carbon (deaza modification) or a carbon with a nitrogen (aza modification) systematically alters the physicochemical properties of the nucleobase, such as pKa values and hydrogen bonding patterns. nih.govacs.org For example, 7-deazapurine analogs exhibit increased stability against deglycosylation and are often fluorescent, properties that are exploited in various biochemical assays.

The 8-aza-7-deazapurine scaffold, a combination of these modifications, has given rise to compounds with a wide spectrum of biological activities, including antiparasitic, antitumor, and antiviral properties. semanticscholar.org A classic example from this family is Allopurinol, an isomer of hypoxanthine (B114508) used to treat gout. semanticscholar.org Research into this class of compounds continues to yield nucleosides with interesting properties, such as 2'-deoxy-2'-β-fluoro-8-aza-7-deazapurine nucleosides which show significant activity against the Hepatitis B virus (HBV). semanticscholar.org The study of these analogs has not only provided therapeutic leads but has also deepened our understanding of enzyme-substrate interactions and the fundamental principles of nucleic acid recognition. frontiersin.org

Research Findings and Compound Data

The following tables summarize key data and research findings related to this compound and its derivatives.

Table 1: Physicochemical Properties of Selected 8-Aza-7-Deazaadenosine Analogs

| Compound Name | CAS Number | Molecular Formula | pKa | Spectroscopic Data (λmax) | Reference(s) |

|---|---|---|---|---|---|

| This compound | 70421-30-6 | C10H13N7O4 | 5.8 | Not specified | cymitquimica.comrsc.org |

| 8-aza-7-deazaadenosine | Not specified | C10H12N6O4 | 3.4 (N1), 0.8 (N3) | Not specified | nih.govacs.org |

| 7-Ethynyl-8-aza-7-deazaadenosine | Not specified | C12H12N6O4 | Not specified | Not specified | escholarship.orgnih.gov |

Note: Data for the parent compound is often limited in literature; properties of closely related analogs are provided for context.

Table 2: Summary of Key Research Findings

| Research Focus | Key Finding | Model System/Assay | Reference(s) |

|---|---|---|---|

| Duplex Stability | Incorporation of a conformationally restricted 8-aza-7-deazaadenine analog (LNA-8n7cA) lowers the binding affinity of oligonucleotides to complementary DNA and RNA. | UV melting experiments (Tm) | nii.ac.jpacs.org |

| Universal Base Pairing | An N8-linked 8-aza-7-deazaadenine 2'-deoxyribonucleoside can form stable base pairs with all four canonical DNA bases without significant discrimination. | Thermal denaturation studies | researchgate.net |

| Enzymatic Substrate | The triphosphate of 7-ethynyl-8-aza-7-deazaadenosine (7-EAATP) is a substrate for T7 RNA polymerase and poly(A) polymerase. | In vitro transcription assays | escholarship.orgacs.org |

| Antibacterial Activity | Certain flexible analogues of 8-aza-7-deazapurine nucleosides show inhibitory activity against M. tuberculosis and M. smegmatis. | Minimum Inhibitory Concentration (MIC) assays | mdpi.comnih.gov |

| Chemical Synthesis | Halogenation at the 7-position of the 8-aza-7-deazapurine-2,6-diamine scaffold shifts the site of subsequent glycosylation from N8 to the thermodynamically more stable N9 position. | Chemical synthesis and structural analysis (NMR, X-ray) | rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C10H14N6O4 |

|---|---|

Molecular Weight |

282.26 g/mol |

IUPAC Name |

2-(4,6-diaminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H14N6O4/c11-7-3-1-13-16(8(3)15-10(12)14-7)9-6(19)5(18)4(2-17)20-9/h1,4-6,9,17-19H,2H2,(H4,11,12,14,15) |

InChI Key |

VUGJUCUXLQLLOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(C2=NC(=NC(=C21)N)N)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 8 Aza 7 Deazaadenosine and Its Derivatives

Glycosylation Protocols for N9- and N8-Glycosylation

The glycosylation of the 8-aza-7-deazapurine scaffold can result in the formation of two main regioisomers, the N9- and N8-glycosylated products. The selective synthesis of each isomer is a significant challenge and is highly dependent on the reaction conditions and the nature of the starting materials.

Direct Glycosylation Approaches

Direct glycosylation of 8-aza-7-deazapurine bases with protected sugar donors is a common strategy. nih.gov One approach involves the reaction of 2,8-diaminopurine with a glycosyl chloride, followed by hydrolysis to yield 2-amino-8-aza-7-deazaadenosine. cymitquimica.com Another method utilizes 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine and its halogenated analogs, which are glycosylated with protected ribofuranose or 2'-deoxyribofuranose under various conditions. nih.gov For instance, the glycosylation of 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with 1-O-acetyl-2,3,5-tri-O-benzoyl-d-ribofuranose has been explored. nih.gov

The reaction of 8-aza-7-deazapurine-2,6-diamine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of a Lewis acid catalyst like BF3·Et2O predominantly yields the N8 isomer (73%) with only a small amount of the N9 isomer (4.8%). rsc.org To favor the N9 isomer, an alternative strategy employs 2-amino-6-isopropoxy-8-aza-7-deazapurine. rsc.org This base is first silylated with hexamethyldisilazane (B44280) (HMDS) and then reacted with the protected sugar in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), affording the N9 nucleoside in 44% yield and the N8 isomer in only 15% yield. rsc.org

Influence of Protecting Groups and Catalysts on Regioselectivity

The regioselectivity of glycosylation (N9 vs. N8) is significantly influenced by the protecting groups on the purine (B94841) base and the choice of catalyst. The 2-amino group on the 8-aza-7-deazapurine base generally does not require protection during glycosylation. nih.gov The use of a 6-methoxy group on the purine base can serve as a protecting group during the glycosylation process. nih.gov

The presence of a halogen substituent at the 7-position of the purine ring plays a crucial role in directing the glycosylation to the N9 position. rsc.org For example, glycosylation of 7-halogenated 8-aza-7-deazapurine-2,6-diamines with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose using BF3·Et2O as a catalyst exclusively yields the thermodynamically more stable N9 nucleosides in good yields (53–70%). rsc.org This is a shift from the N8 selectivity observed with the non-halogenated parent compound. rsc.org Similarly, the steric hindrance from a 7-bromo atom in 8-aza-7-bromo-7-deazaadenine prevents N-glycosylation at the 8-position. researchgate.net

The choice of Lewis acid catalyst also impacts the outcome. While BF3·Et2O can be used, rsc.org trimethylsilyl trifluoromethanesulfonate (TMSOTf) is another common catalyst. rsc.orgnii.ac.jp The amount of Lewis acid can also be a determining factor; using an excess of TMSOTf can lead to significant amounts of the N8-isomer, whereas decreasing the amount can favor regioselective N9 glycosylation. nii.ac.jp In the synthesis of 2'-deoxyribonucleosides, using a potassium salt of the purine base in the presence of the cryptand TDA-1 catalyst can lead to the desired N9-β-glycosylated product. nih.gov

| Purine Base | Sugar Donor | Catalyst/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 8-aza-7-deazapurine-2,6-diamine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | BF3·Et2O | N8 isomer | 73 | rsc.org |

| 7-Halogenated 8-aza-7-deazapurine-2,6-diamines | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | BF3·Et2O | N9 isomer | 53-70 | rsc.org |

| 2-Amino-6-isopropoxy-8-aza-7-deazapurine | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | HMDS, TMSOTf | N9 isomer | 44 | rsc.org |

| 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine | 2-deoxy-3,5-di-O-(p-toluoyl)-α-d-erythro-pentafuranosyl chloride | Potassium salt, TDA-1 | N9-β-anomer | 52 | nih.gov |

Stereoselective Synthesis of Anomers

The stereoselective synthesis of specific anomers (α or β) is another critical aspect of nucleoside synthesis. In the glycosylation of 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with a 2'-deoxyribose donor under potassium conditions with the TDA-1 catalyst, the desired N9-β-glycosylated compound was obtained in 52% yield, while the α-anomer was also isolated in 11% yield. nih.gov The structures of the N9- and N8-glycosylated products, as well as the anomeric configuration, are typically determined using UV and NMR spectroscopy, with 2D NMR techniques like HMBC being particularly useful for unambiguously assigning the connection of the ribose ring to the N9- or N8-position of the purine ring. nih.gov

Base Modification Strategies

Once the nucleoside is formed, the purine base can be further modified to create a diverse range of derivatives.

Derivatization at the 6-Position

The 6-position of the 8-aza-7-deazapurine ring is a key site for modification. Intermediate nucleosides with a 6-methoxy group can be converted to the corresponding this compound derivatives by treatment with ammonium (B1175870) hydroxide (B78521). mdpi.com For example, 6-methoxy derivatives can be heated with ammonium hydroxide solution overnight to yield the corresponding this compound derivatives in excellent yields. mdpi.com Alternatively, treatment with aqueous potassium hydroxide can yield the corresponding 8-aza-7-deazaguanosine derivatives. mdpi.com

Introduction of Substituents at the 7-Position (e.g., halogenation, alkynylation)

The 7-position of the 8-aza-7-deazapurine nucleus offers a versatile handle for introducing various substituents. The iodination of the purine base adds significant versatility for further derivatization at this position. nih.gov

Halogenation: The introduction of halogens, such as iodine and bromine, at the 7-position is a common strategy. nih.gov These halogenated intermediates are crucial for subsequent cross-coupling reactions. For instance, 8-aza-7-deaza-7-iodo-2-amino-2'-deoxyadenosine serves as a key intermediate for further functionalization. nih.gov

Alkynylation: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are effectively employed to introduce alkynyl groups at the 7-position of 7-iodo- or 7-bromo-substituted 8-aza-7-deazaadenosine derivatives. mdpi.comnih.govrsc.org This allows for the synthesis of a wide array of 7-alkynylated nucleosides. rsc.org For these coupling reactions to proceed efficiently, it is often necessary to protect the 6-oxo group as a 6-methoxy group to activate the 7-halo atom. mdpi.com The Sonogashira coupling of a 7-iodo derivative with protected alkynes can produce 7-propargylamine and 7-ethynyl derivatives in good yields. nih.gov These alkynylated products can be further modified, for example, through click reactions with azides. nih.gov

Other Cross-Coupling Reactions: Besides the Sonogashira reaction, other palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Stille reactions can also be utilized for C-C bond formation at the 7-position. nih.govnih.gov For example, a 7-iodo derivative can react with phenylboronic acid in a Suzuki-Miyaura coupling to yield the 7-phenyl substituted product. mdpi.com

| Starting Material | Reagent/Reaction | Product | Reference |

|---|---|---|---|

| 6-Methoxy-8-aza-7-deazapurine nucleoside | Ammonium hydroxide | This compound derivative | mdpi.com |

| 7-Iodo-8-aza-7-deazaadenosine derivative | Alkynyl reagents (Sonogashira coupling) | 7-Alkynyl-8-aza-7-deazaadenosine derivative | mdpi.comnih.govrsc.org |

| 7-Iodo-8-aza-7-deazaadenosine derivative | Phenylboronic acid (Suzuki-Miyaura coupling) | 7-Phenyl-8-aza-7-deazaadenosine derivative | mdpi.com |

Functionalization for "Click" Chemistry Applications

The functionalization of this compound and its nucleoside derivatives for "click" chemistry primarily involves the introduction of terminal alkyne groups at the 7-position of the pyrazolo[3,4-d]pyrimidine core. This modification allows for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the attachment of various molecular tags, such as fluorophores or biotin.

A key precursor for this functionalization is a 7-halo-substituted 8-aza-7-deazaadenosine derivative, typically 7-iodo-8-aza-7-deazaadenosine. nih.gov This intermediate provides a reactive site for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. nih.govresearchgate.net

The general strategy involves:

Synthesis of a 7-Iodo Intermediate : An essential starting material is the 7-iodo derivative of the 8-aza-7-deazapurine nucleoside. For instance, 8-aza-7-deaza-7-iodo-2-amino-2'-deoxyadenosine serves as a central intermediate for further modifications. researchgate.net

Sonogashira Cross-Coupling : The 7-iodo intermediate is reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like DMF with a base such as triethylamine (B128534) (Et₃N). nih.gov

Commonly introduced alkyne-containing side chains include:

Ethynyl (B1212043) group : Introduced using ethynyltrimethylsilane followed by deprotection. nih.gov The resulting 7-ethynyl-8-aza-7-deazaadenosine (7-EAA) is a versatile building block for post-synthetic modification of RNA. nih.govnih.gov

Propargylamine group : Installed via coupling with N'-(2-propynyl)-2",2"',2"-trifluoroacetamide. nih.gov

Octadiynyl side chains : These longer linkers can be attached through Sonogashira coupling with 1,7-octadiyne (B1345467) and are used for click reactions with molecules like azido (B1232118) pyrenes. researchgate.net

These alkyne-modified nucleosides can then be incorporated into oligonucleotides, and the terminal alkyne serves as a handle for CuAAC reactions with a wide array of azide-functionalized molecules. nih.govnih.gov This allows for the site-specific labeling of RNA and DNA for various biological studies. nih.gov

| Reaction Type | Precursor | Reagent(s) | Catalyst/Conditions | Product | Reference |

| Sonogashira Coupling | 7-Iodo-8-aza-7-deazaadenosine derivative | N'-(2-propynyl)-2",2"',2"-trifluoroacetamide | Pd(PPh₃)₄, CuI, Et₃N, DMF | 7-Propargylamine-8-aza-7-deazaadenosine derivative | nih.gov |

| Sonogashira Coupling | 7-Iodo-8-aza-7-deazaadenosine derivative | Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI, Et₃N, DMF | 7-Ethynyl-8-aza-7-deazaadenosine derivative | nih.gov |

| Sonogashira Coupling | 8-Aza-7-deaza-7-iodo-2-amino-2'-deoxyadenosine | 1,7-octadiyne | Anhydrous DMF | 7-(Octa-1,7-diynyl)-8-aza-7-deaza-2-amino-2'-deoxyadenosine | researchgate.net |

Preparation of Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Synthesis

To incorporate this compound or its functionalized derivatives into oligonucleotides using automated solid-phase synthesis, they must be converted into phosphoramidite building blocks. This process involves a series of protection and activation steps.

The typical synthetic route to the phosphoramidite is as follows:

Protection of Exocyclic Amine : The N²-amino group of the 2-aminoadenine analogue is protected, for example, with a dimethylaminomethylidene group. cambio.co.uk

5'-Hydroxyl Protection : The 5'-hydroxyl group of the sugar moiety is protected with a dimethoxytrityl (DMT) group. This group is acid-labile, allowing for its removal during each cycle of oligonucleotide synthesis.

2'-Hydroxyl Protection (for RNA synthesis) : For ribonucleoside phosphoramidites, the 2'-hydroxyl group is protected with a base-labile group, commonly tert-butyldimethylsilyl (TBDMS). nih.govcambio.co.uk This group is stable during synthesis but can be removed during the final deprotection step.

Phosphitylation : The final and crucial step is the phosphitylation of the 3'-hydroxyl group. This is typically achieved by reacting the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or a similar phosphitylating agent in the presence of a weak base like N,N-diisopropylethylamine. nih.gov The resulting product is a 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, which is the reactive monomer used in automated DNA/RNA synthesizers. nih.govcambio.co.uk

For derivatives functionalized for click chemistry, such as the 7-ethynyl or 7-propargylamine analogs, this phosphitylation procedure is performed on the already-modified nucleoside. nih.gov These specialized phosphoramidites couple efficiently during standard automated synthesis, yielding oligonucleotides containing the desired modification. nih.gov

| Compound Name | Key Functional Groups | Purpose | Reference |

| 5'-Dimethoxytrityl-N⁶-dimethylaminomethylidene-8-aza-7-deaza-Adenosine, 2'-O-TBDMS-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | DMT (5'), TBDMS (2'), Cyanoethyl phosphoramidite (3') | Standard RNA oligonucleotide synthesis | cambio.co.uk |

| 7-Propargylamine-8-aza-7-deazaadenosine phosphoramidite | DMT (5'), TBDMS (2'), Propargylamine (7'), Cyanoethyl phosphoramidite (3') | Incorporation of an alkyne handle for click chemistry into RNA | nih.gov |

| 7-Ethynyl-8-aza-7-deazaadenosine phosphoramidite | DMT (5'), TBDMS (2'), Ethynyl (7'), Cyanoethyl phosphoramidite (3') | Incorporation of an alkyne handle for click chemistry into RNA | nih.gov |

Synthetic Routes for Locked Nucleic Acid (LNA) Analogs

Locked Nucleic Acid (LNA) is a class of modified nucleic acid analogs where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen to the 4'-carbon. This modification confers enhanced thermal stability and binding affinity to oligonucleotides.

The synthesis of LNA analogs of this compound involves the glycosylation of the modified purine base with a pre-synthesized LNA sugar donor.

Key aspects of the synthetic strategy include:

Glycosylation : The core reaction is the coupling of the 8-aza-7-deazapurine base with a suitable LNA sugar donor. For example, glycosylation can be performed using a Lewis acid like TMSOTf. nii.ac.jp The regioselectivity of this reaction (N⁹ vs. N⁸ glycosylation) can be controlled by the amount of Lewis acid used. nii.ac.jp

Control of Regioselectivity : To ensure the desired N⁹-glycosylation, specific strategies are employed. One reported method involves using a 7-bromo substituted 8-aza-7-deazaadenine base. researchgate.net The steric hindrance from the bromine atom at the 7-position effectively prevents glycosylation at the adjacent N⁸ position. researchgate.net

Final Steps : Following the glycosylation and ring-closing of the sugar moiety, the 7-bromo group can be removed concurrently with other protecting groups (like benzyl (B1604629) groups) via catalytic reduction. researchgate.net The resulting nucleoside is then converted into its phosphoramidite form for incorporation into LNA oligonucleotides.

Researchers have synthesized LNA phosphoramidites of 8-aza-7-deazaadenine and its derivatives, such as 7-(3-aminopropyn-1-yl)-8-aza-7-deazaadenine LNA. nih.gov However, studies have shown that incorporating 2',4'-BNA/LNA-8-aza-7-deazapurine analogs can destabilize duplex formation compared to their 7-deazapurine LNA counterparts. nii.ac.jpacs.org This has been attributed to an unfavorable glycosidic torsion angle (χ) in the 8-aza series, highlighting the critical role of nucleobase orientation in duplex stability. nii.ac.jpresearchgate.netacs.org

| LNA Analog | Synthetic Strategy Highlight | Key Finding | Reference |

| LNA-8n7cA (2',4'-BNA/LNA-8-aza-7-deazaadenosine analog) | Glycosylation of the purine base with a locked sugar donor. | Destabilizes duplex formation compared to natural DNA/RNA. | nii.ac.jpacs.org |

| 8-Aza-7-deazaadenine LNA monomer | Use of a 7-bromo substituent on the purine base to prevent N⁸ glycosylation. | The 7-bromo group directs the desired N⁹ glycosylation. | researchgate.net |

| 7-(3-Aminopropyn-1-yl)-8-aza-7-deazaadenine LNA (Z) | Synthesis of the phosphoramidite of the functionalized LNA monomer. | Modification in the middle of a triplex-forming oligonucleotide dramatically decreased thermal stability. | nih.gov |

Molecular Interactions and Structural Biology of 2 Amino 8 Aza 7 Deazaadenosine in Nucleic Acids

Duplex Nucleic Acid Interactions

The modification of the purine (B94841) core by swapping the carbon at position 8 with a nitrogen atom (N8) and the nitrogen at position 7 with a carbon atom (C7) imparts distinct properties to 2-amino-8-aza-7-deazaadenosine compared to canonical adenosine (B11128).

This compound (also referred to as 8-aza-7-deazapurin-2,6-diamine) retains the Watson-Crick face, allowing it to form a specific base pair with thymine (B56734) (T) in DNA and uracil (B121893) (U) in RNA. kaust.edu.saresearchgate.net The presence of the 2-amino group enables the formation of a third hydrogen bond with the O2 of thymine, similar to the 2,6-diaminopurine-thymine pair. researchgate.netnih.gov This results in a more stable interaction compared to a standard adenine-thymine (A-T) pair. researchgate.net While it shows strong selectivity for thymine, some studies have noted that certain 8-aza-7-deazapurine analogues can exhibit ambiguous or promiscuous base pairing, interacting with all four canonical DNA bases, although with significantly lower stability than the cognate pair. mdpi.comseela.net

The incorporation of this compound into DNA and PNA duplexes generally leads to a significant increase in their thermal stability (Tm). mdpi.comnih.gov The replacement of adenine (B156593) with its 2-amino-8-aza-7-deaza analogue results in a more stable duplex due to the formation of a third hydrogen bond with thymine. researchgate.netnih.gov For instance, the 8-aza-7-deazapurin-2,6-diamine 2′-deoxyribonucleoside–dT base pair is more stable than the 2-amino-2′-deoxyadenosine–dT pair. researchgate.net This stabilizing effect is attributed to the enhanced hydrogen bonding capacity and improved base stacking interactions. researchgate.netnih.gov

The table below summarizes the change in melting temperature (ΔTm) for duplexes containing 2-amino-8-aza-7-deazaadenine (P) and its derivatives compared to a standard A-T pair.

Data adapted from studies on pyrazolo[3,4-d]pyrimidine nucleosides. researchgate.net

Introducing substituents at the 7-position (C7) of the 8-aza-7-deazaadenosine core further modulates duplex stability, generally in a positive manner. researchgate.netnih.gov The 7-position is located in the major groove of the DNA duplex, allowing it to accommodate various functional groups without causing significant steric hindrance. nih.gov

Halogens : The introduction of halogens like bromine (Br) or iodine (I) at the C7 position leads to a notable increase in Tm. researchgate.netnih.gov This stabilization is attributed to the increased polarizability and favorable stacking interactions of the modified base. nih.gov

Alkynyl Groups : Small hydrophobic groups, such as a propynyl (B12738560) group, at the C7 position provide a substantial stabilizing effect, even greater than that of halogens. researchgate.netnih.gov The propynyl group enhances stacking interactions within the duplex. nih.gov The extraordinary stability observed with the 7-propynyl derivative of 8-aza-7-deazapurin-2,6-diamine is attributed to the combination of this enhanced stacking and the formation of a third hydrogen bond. researchgate.netnih.gov

Quantum mechanics calculations have confirmed that even strong electron-donating or electron-withdrawing substituents at the C7 position have a minimal impact on the base pair geometry and energy, underscoring the suitability of this position for functionalization without disrupting duplex integrity. researchgate.netnih.gov

Role of Nitrogen Atom Switch (N7 to N8) on Binding Mode and Strength

Conformational Analysis and Geometrical Parameters

The conformation of the nucleoside, particularly the orientation around the glycosidic bond, is a key determinant of its ability to be incorporated into a stable nucleic acid duplex.

The glycosidic torsion angle (χ) describes the rotation of the nucleobase around the bond connecting it to the sugar moiety. For incorporation into a standard B-DNA or A-RNA helix, a nucleoside must adopt a specific range of conformations, typically the anti conformation.

Nucleobase Rotation Angle and Duplex Binding Affinity

The spatial orientation of a nucleobase relative to the sugar moiety, defined by the glycosidic torsion angle (χ), is a critical determinant of nucleic acid duplex stability. Studies on this compound and its analogs have underscored the significance of this rotational angle in duplex binding affinity.

Research involving 2',4'-BNA/LNA-8-aza-7-deazapurine analogs, which includes structures related to this compound, has shown that an inappropriate glycosidic torsion angle can destabilize duplex formation. nii.ac.jpresearchgate.netacs.org This destabilization is observed when comparing these analogs to their 2',4'-BNA/LNA-7-deazapurine counterparts. nii.ac.jpresearchgate.netacs.org Computational chemistry and thermodynamic analysis have revealed that the unfavorable χ angle in the 8-aza-7-deaza series leads to lower binding affinity with complementary DNA and RNA strands. nii.ac.jpresearchgate.netacs.org This is in contrast to the high duplex-forming ability of LNA-7-deazapurine analogs, which adopt a more favorable glycosidic torsion angle. nii.ac.jpresearchgate.netacs.org

For instance, an oligonucleotide containing an LNA-8-aza-7-deazaguanine (LNA-8n7cG) modification exhibits lower binding affinity than natural 2'-deoxyguanosine. acs.org A similar trend of reduced thermostability is seen with 7-deazaadenosine analogs like LNA-8n7cA. nii.ac.jpresearchgate.net These findings collectively indicate that the nucleobase rotation angle plays a pivotal role in the duplex binding affinity of nucleic acids modified with 8-aza-7-deazapurine nucleosides. nii.ac.jpresearchgate.netacs.org

X-ray Crystallographic Analysis of Modified Nucleic Acid Duplexes

Crystallographic analysis of a locked nucleic acid (LNA) derivative of 8-aza-7-deazaadenosine revealed a high-anti conformation about the N-glycosidic bond, with χ torsion angles of -85.4 (3)° and -87.4 (3)° for the two independent molecules in the asymmetric unit. researchgate.net This high-anti conformation is a characteristic feature that influences the local and global geometry of the duplex. The sugar moiety in these modified nucleosides often adopts a C3'-endo conformation, which is considered ideal for the recognition of RNA and is typical of A-type helical duplexes. researchgate.net

In another study, the crystal structure of an RNA duplex containing 7-ethynyl-8-aza-7-deazaadenosine (7-EAA) demonstrated that the modified nucleobase is well-accommodated within an A-form helix. nih.gov The 7-EAA adopts an "anti" conformation and pairs with uridine (B1682114) in a manner similar to a standard adenosine-uridine base pair, with observed hydrogen bond distances of 3.1 Å (N6–O4) and 2.8 Å (N1–N3). nih.gov The ethynyl (B1212043) group at the C7 position extends into the major groove of the duplex. nih.gov These crystallographic data provide direct evidence that despite the modifications to the purine core, the essential base-pairing and helical parameters can be maintained.

Hydrogen Bonding Patterns and Interactions within Duplexes

The introduction of this compound and related analogs into nucleic acid duplexes leads to distinct hydrogen bonding patterns that can influence duplex stability and recognition. These analogs are capable of forming specific hydrogen bonds with all four canonical DNA bases. researchgate.netnih.gov

The N8-glycosylated 8-aza-7-deazaadenine nucleoside, for example, can form bidentate base pairs with thymine, cytosine, adenine, and guanine. nih.gov The base pairing motifs can follow either the Watson-Crick or the Hoogsteen geometry. researchgate.netnih.gov For instance, when paired with thymine, it can form a Watson-Crick-like pair. An uncommon motif has been proposed for its pairing with deoxyguanosine (dG). researchgate.netnih.gov Despite these alternative pairing geometries, the resulting base pairs fit well within the DNA duplex, as the distance between the anomeric carbons is similar to that in standard DNA base pairs. researchgate.netnih.gov

The presence of a 2-amino group, as in this compound, offers the potential for forming a third hydrogen bond, which can enhance base pair stability. This is particularly relevant in the context of purine-2,6-diamine and 8-aza-7-deaza-7-bromopurine-2,6-diamine 2'-deoxyribonucleosides, which are capable of forming tridentate base pairs with thymidine (B127349). nih.gov X-ray crystallographic studies have also shown that this compound can form two hydrogen bonds, one with the ribose and another with a water molecule, highlighting its interaction potential. cymitquimica.com

Higher-Order Nucleic Acid Structures

Effect on G-Quadruplex Formation and Stability (in related analogs)

While direct studies on the effect of this compound on G-quadruplexes are limited, research on related 8-aza-7-deazapurine analogs provides valuable insights. The modification of guanine-rich sequences with these analogs can significantly impact their ability to form G-quadruplex structures.

Investigations into 8-aza-7-deaza-2'-deoxyisoguanosine have shown that it can participate in the formation of supramolecular assemblies. nih.gov However, the introduction of a 7-bromo substituent to this nucleoside prevents such aggregation. nih.gov This suggests that modifications at the 7-position of the 8-aza-7-deazapurine scaffold can modulate the intermolecular interactions required for G-quadruplex formation. The prevention of aggregation by 7-substituted analogs is a notable property, as G-rich oligonucleotides are often prone to self-association. nii.ac.jp

Interactions in Heterochiral DNA Duplexes

Heterochiral DNA, which consists of strands with opposite chirality (α-D and β-D configurations), represents a unique nucleic acid structure. The incorporation of this compound analogs into these duplexes has been explored to enhance their stability.

A study on 12-mer heterochiral duplexes demonstrated that the inclusion of 8-aza-7-deaza-7-bromopurine-2,6-diamine 2'-deoxyribonucleoside significantly stabilizes the duplex. nih.gov This nucleoside, capable of forming a tridentate base pair with thymidine, proved to be a more effective stabilizer than the corresponding purine-2,6-diamine 2'-deoxyribonucleoside. nih.gov Thermodynamic data from UV melting profiles confirmed the enhanced stability conferred by the modified nucleoside. nih.gov Circular dichroism (CD) spectra also indicated global changes in the helix structure upon melting. nih.gov This research highlights the potential of this compound derivatives in stabilizing non-canonical DNA structures like heterochiral duplexes. nih.gov

Solution-Phase Structural Dynamics via NMR and Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations are powerful tools for characterizing the structure and dynamics of modified nucleic acids in solution. These techniques have been applied to oligonucleotides containing 8-aza-7-deazaadenosine analogs to understand their behavior in a dynamic environment.

NMR studies complemented by MD calculations on a DNA duplex containing the N8-linked 8-aza-7-deazaadenine deoxyribonucleoside (a universal base analog) revealed that the modification is well-integrated into the duplex. nih.govnih.gov The universal base participates in base stacking with minimal perturbation to the local structure. nih.govnih.gov However, it forms an unusual base pair that samples multiple conformations, leading to local dynamics that can result in the disappearance of a proton resonance in the NMR spectrum under native conditions. nih.govnih.gov The accommodation of this universal base is further stabilized by increased conformational sampling in the DNA backbone. nih.govnih.gov

Biochemical Applications and Functional Insights

Interaction with Enzymes

The unique pyrazolo[3,4-d]pyrimidine core of 2-Amino-8-aza-7-deazaadenosine, which features a nitrogen atom at position 8 and a carbon at position 7 of the purine (B94841) ring system, along with an additional amino group at position 2, informs its interactions with enzymes that typically recognize adenosine (B11128).

Substrate or Inhibitor of Adenosine Deaminases (ADARs)

While direct studies on this compound's interaction with Adenosine Deaminases that Act on RNA (ADARs) are not prominently available, research on the closely related parent compound, 8-aza-7-deazaadenosine (8a7dA), provides significant insights. ADARs catalyze the hydrolytic deamination of adenosine to inosine (B1671953) within double-stranded RNA (dsRNA).

Kinetic analyses have demonstrated that 8a7dA is a substrate for the human ADAR2 enzyme. nih.gov In fact, it is considered an excellent substrate, with a deamination rate approximately eight times greater than that of the natural substrate, adenosine. nih.govacs.org This rate enhancement is attributed to the 8-aza substitution, which is believed to facilitate the covalent hydration of the purine ring, a critical step in the deamination mechanism. nih.gov

Conversely, the interaction with human ADAR1 is markedly different. An RNA substrate containing 8a7dA is deaminated by ADAR1 at a rate that is four-fold slower than that of adenosine. nih.gov This differential reactivity between ADAR1 and ADAR2 highlights mechanistic distinctions between the two enzyme isoforms, possibly related to interactions with the N7 position of the purine ring. nih.gov For ADAR1, the presence of N7 appears to be more critical for efficient catalysis, as the complete replacement of this nitrogen (as in 7-deazaadenosine) results in no detectable product. nih.gov The ability of ADAR1 to process 8a7dA, albeit slowly, may stem from the increased reactivity of the base due to the N8 atom. nih.gov

It has also been noted that some 2,6-diaminopurine (B158960) ribonucleosides can be acted upon by cellular adenosine deaminases, which remove the amino group at the 6-position, converting the molecule into a guanosine (B1672433) analogue. asm.org However, this action is distinct from the canonical A-to-I editing activity of ADARs.

Table 1: Relative Deamination Rates of 8-aza-7-deazaadenosine (8a7dA) by ADAR Enzymes

| Enzyme | Substrate | Relative Rate (krel vs. Adenosine) | Finding |

| ADAR2 | 8a7dA | 7.6 | Excellent substrate; rate is ~8-fold faster. nih.gov |

| ADAR1 | 8a7dA | 0.25 | Poor substrate; rate is 4-fold slower. nih.gov |

Reactivity with Reverse Transcriptase (AMV-RT)

Direct experimental data on the reactivity of this compound with Avian Myeloblastosis Virus Reverse Transcriptase (AMV-RT) is limited. However, studies on its structural analogue, 7-ethynyl-8-aza-7-deazaadenosine (7-EAA), offer valuable information. nih.gov Reverse transcriptases interact with the template strand primarily in the minor groove, where 7-EAA is identical to adenosine. nih.gov

Research shows that AMV-RT recognizes both 7-EAA and its copper-catalyzed azide (B81097)/alkyne cycloaddition (CuAAC) triazole products within an RNA template strand and correctly incorporates thymidine (B127349) opposite them. nih.gov Under standard dNTP concentrations, the enzyme can faithfully extend the primer to the end of the modified template. nih.gov However, at lower dNTP concentrations, which are more sensitive to template modifications, AMV-RT exhibits pausing at the 7-EAA site, and this inhibition of primer extension is more pronounced for the bulkier triazole derivative. nih.govacs.org

Evaluation with Adenosine Kinase

The potential for this compound to act as a substrate or inhibitor of adenosine kinase has been explored through studies of related compounds. Adenosine kinase is a key enzyme that phosphorylates adenosine to adenosine monophosphate. The 2'-deoxy version of the parent compound, 8-aza-7-deaza-2′-deoxyadenosine, was found to be inactive against the adenosine kinase from Trypanosoma brucei (TbAK). nih.gov

Furthermore, studies on Mycobacterium tuberculosis adenosine kinase (MtbADK) and human adenosine kinase (hADK) with a series of 7-substituted-7-deazaadenosine inhibitors showed that while these analogues bind in the adenosine site, they are not phosphorylated. researchgate.net Although 8-Aza-7-deaza-7-iodo-2-amino-2'-deoxyadenosine was synthesized as an intermediate in one such study, its specific interaction with adenosine kinase was not reported. researchgate.net These findings suggest that modifications to the 7-deazaadenosine scaffold can interfere with phosphorylation by adenosine kinase.

Impact on Ribozyme Activity and Function

The influence of this compound on ribozyme function has not been specifically documented. However, insights can be drawn from studies using its core structures: the 8-aza-7-deazaadenosine scaffold and the 2,6-diaminopurine base. The N7 position of purines can be involved in non-Watson-Crick hydrogen bonds important for RNA folding and activity. cambio.co.ukglenresearch.com The replacement of this nitrogen, as in 8-aza-7-deaza analogues, can thus be used to probe these interactions. For instance, in studies of the Tetrahymena group I ribozyme, an 8-aza-7-deaza substitution for a key guanosine had no effect on the reaction, suggesting no functionally important contact was made to the N7 atom in that context. squarespace.com In other systems, like the hairpin ribozyme, the related analogue 8-azaadenosine (B80672) has been used to identify functionally important base ionizations. nih.gov

Separately, 2,6-diaminopurine (DAP) has been employed in nucleotide analog interference mapping (NAIM) experiments to investigate the role of the exocyclic amine of guanosine in the Tetrahymena group I intron. oup.com This indicates that the 2-amino group is a valuable tool for probing the functional requirements within a ribozyme's active site.

Applications as Biochemical Probes

Probing the Relevance of Adenosine's Exocyclic Amine in RNA Structure and Function

This compound is structurally a 2,6-diaminopurine (DAP) ribonucleoside with an 8-aza-7-deaza core. DAP is a powerful analogue for probing RNA structure and recognition because it retains adenosine's Watson-Crick pairing face while introducing an additional amino group into the minor groove. oup.comnih.govoup.com This allows it to form a third hydrogen bond with a paired uridine (B1682114), which significantly increases the thermal stability of RNA duplexes. nih.govoup.com

The primary utility of this analogue is not to test for the absence of the C6 amine, but rather to probe the steric and hydrogen-bonding environment of the minor groove in the context of a canonical A-U pair. By substituting adenosine with a DAP analogue, researchers can determine if there is sufficient space in the minor groove to accommodate an extra amino group and whether an additional hydrogen bond donor is tolerated or even beneficial for a particular RNA structure or protein-RNA interaction. oup.com

The triphosphate form of DAP ribonucleoside can be incorporated into RNA by polymerases in place of ATP. asm.orgoup.com This allows for its use in techniques like Nucleotide Analog Interference Mapping (NAIM), a method that identifies the specific chemical groups at each nucleotide position that are critical for RNA function, such as catalysis or ligand binding. oup.comcambio.co.uk Therefore, while not directly removing adenosine's exocyclic amine, this compound and related DAP analogues provide a nuanced tool to explore the functional landscape of the minor groove adjacent to the canonical A-U pair.

Modifying the Major Groove of Nucleic Acid Duplexes

The strategic modification of purine nucleosides at the 7-position of the 8-aza-7-deazaadenosine scaffold provides a powerful method for introducing substituents into the major groove of nucleic acid duplexes. nih.govmdpi.com This approach is particularly relevant for applications involving small interfering RNAs (siRNAs), as modifications in the major groove are less likely to interfere with the RNA interference (RNAi) pathway machinery, which primarily interacts with the minor groove and the phosphate (B84403) backbone. nih.govkaust.edu.sa

The synthesis of 7-substituted 8-aza-7-deazaadenosine ribonucleoside phosphoramidites enables their incorporation into RNA sequences. nih.gov These modifications, which place appendages on the Hoogsteen face of the nucleobase, are designed to project into the major groove of an RNA duplex. nih.govacs.org Studies on siRNAs modified in this way have shown that even large substituents can be well-tolerated at specific positions within the guide strand, maintaining both adenosine-like pairing specificity and full RNAi activity. nih.gov The introduction of groups like halogens or alkynes at the 7-position can also increase the thermal stability of DNA duplexes. mdpi.com

Fluorescent Properties and Imaging Applications

While the parent 8-aza-7-deazaadenosine is not emissive, the addition of specific side chains, particularly at the 7-position, can confer fluorescent properties to the molecule, opening up applications in biological imaging and sensing. nih.gov

Fluorescence Induced by 7-Alkynyl Side Chains

The introduction of an alkynyl side chain at the 7-position, creating a conjugated system with the heterocyclic base, is a key strategy for inducing fluorescence. Research has demonstrated that 7-alkynylated 7-deazaadenine 2'-deoxyribonucleosides exhibit strong fluorescence. However, the analogous 7-alkynylated 8-aza-7-deazaadenine 2'-deoxyribonucleosides are characterized as being significantly less fluorescent. nih.gov

The fluorescence properties are influenced by the nature of the substituent on the alkyne. Electron-donating groups attached to the triple bond tend to enhance fluorescence, whereas electron-withdrawing groups can reduce it. For instance, the functionalization of 8-aza-7-deaza-2-aminoadenine 2'-deoxyribonucleosides with fluorescent tags like pyrene (B120774) via an alkynyl linker has been reported to produce nucleosides with notable photophysical properties, including strong excimer fluorescence in aqueous environments under certain conditions. researchgate.net This approach expands the utility of the 8-aza-7-deazaadenosine scaffold for creating probes for diagnostic and therapeutic purposes. researchgate.netresearchgate.net

Quantum Yields and Fluorescence Decay Times

The photophysical characteristics of fluorescent 8-aza-7-deazaadenosine derivatives have been quantified through measurements of their fluorescence quantum yields (Φ) and decay times (τ). nih.gov The quantum yield represents the efficiency of the fluorescence process, while the decay time describes the average duration the molecule remains in the excited state.

For example, 8-aza-7-deaza-7-phenylethynyladenosine, when measured in water, displays a quantum yield of 0.08 and a fluorescence decay time of 0.55 nanoseconds. nih.gov In contrast, its 7-deaza counterpart (7-deaza-7-phenylethynyladenosine) shows a lower quantum yield of 0.02 but a slightly longer decay time of 0.69 nanoseconds under the same conditions. nih.gov

The table below presents photophysical data for selected 7-alkynyl-substituted 8-aza-7-deazaadenine 2'-deoxyribonucleosides in methanol, highlighting their generally weak fluorescence compared to 7-deaza analogues.

| Compound | Solvent | Quantum Yield (Φ) | Fluorescence Decay Time (τ) [ns] |

| 8-aza-7-deaza-2'-deoxy-7-(prop-1-yn-1-yl)adenosine | Methanol | 0.005 | 0.4 |

| 8-aza-7-deaza-2'-deoxy-7-(3-hydroxyprop-1-yn-1-yl)adenosine | Methanol | 0.004 | 0.4 |

| 8-aza-7-deaza-2'-deoxy-7-(3-(methoxy)prop-1-yn-1-yl)adenosine | Methanol | 0.005 | 0.4 |

| 8-aza-7-deaza-7-phenylethynyladenosine | Water | 0.08 | 0.55 |

Structure Activity Relationship Sar of 2 Amino 8 Aza 7 Deazaadenosine Derivatives

Impact of Modifications at the Base Moiety

Modifications to the heterocyclic base, or nucleobase, of 2-amino-8-aza-7-deazaadenosine have profound effects on its function. The strategic placement of substituents can enhance duplex stability, alter hydrogen bonding patterns, and influence molecular recognition.

Substitutions at Position 6 and 7 of the Purine (B94841) Ring

Substitutions at the 6 and 7-positions of the 8-aza-7-deazapurine ring system are critical in modulating the stability of nucleic acid duplexes. The 6-methoxy group often serves as a synthetic precursor to the 6-amino group, which is characteristic of the adenosine (B11128) analog. mdpi.comnih.gov The conversion to this compound derivatives is typically achieved in high yields. nih.gov

Research has shown that introducing halogeno (e.g., bromo, iodo) or alkynyl (e.g., propynyl) groups at the 7-position significantly increases the thermal stability of DNA duplexes. mdpi.comspringernature.com This stabilization is attributed to the increased polarizability of the nucleobase and the hydrophobic character of substituents like the propynyl (B12738560) group, which enhances base stacking. For instance, oligonucleotides containing 7-substituted 8-aza-7-deazapurines show a notable increase in melting temperature (Tm), with 7-bromo derivatives harmonizing the stability of dA-dT pairs to be more comparable to dG-dC pairs. researchgate.net The stabilizing effect of a 7-propynyl group has been found to be even greater than that of a 7-bromo substituent.

Table 1: Impact of 7-Substituents on DNA Duplex Stability (Tm in °C) This table is interactive. Users can sort columns by clicking on the headers.

| Parent Duplex | Modification | Modified Nucleoside | Tm (°C) | ΔTm (°C) | Reference |

|---|---|---|---|---|---|

| 5'-d(GCTCGAGCTC)-3' | Unmodified (dA) | 2'-deoxyadenosine | 50.5 | - | |

| 5'-d(GCTCGXGCTC)-3' | 7-propynyl | 7-propynyl-8-aza-7-deaza-2'-deoxyadenosine | 55.0 | +4.5 | |

| 5'-d(GCTCGXGCTC)-3' | 7-bromo | 7-bromo-8-aza-7-deaza-2'-deoxyadenosine | 53.5 | +3.0 |

Data synthesized from cited research articles.

Influence of the 2-Amino Group on Base Pairing and Stability

The exocyclic 2-amino group is a key determinant of the stability and specificity of base pairing. In derivatives of this compound, this group can form an additional, third hydrogen bond with thymine (B56734) (dT) or uracil (B121893) (U), creating a more stable tridentate base pair compared to the bidentate dA-dT pair. nih.gov The stabilizing effect of the 2-amino group is significant, and its absence leads to a considerable decrease in the stability of oligonucleotide duplexes. seela.netrsc.org

The enhanced stability is attributed to the improved proton donor properties of the amino groups on the 8-aza-7-deazapurin-2,6-diamine moiety. researchgate.net Studies comparing 8-aza-7-deaza-7-bromopurine-2,6-diamine with purine-2,6-diamine in heterochiral DNA have shown that the former is a more potent stabilizer, highlighting the synergistic effect of the 2-amino group and the 7-substituent. nih.govresearchgate.net The extraordinary stability of duplexes containing the 7-propynyl derivative of 8-aza-7-deazapurin-2,6-diamine is also credited to the formation of this third hydrogen bond.

Comparison with 7-Deaza Purine Analogs

When compared to their 7-deaza purine counterparts, 8-aza-7-deazaadenosine derivatives exhibit distinct properties. While both modifications remove the N7 atom, which can be involved in non-Watson-Crick hydrogen bonding, the introduction of nitrogen at position 8 alters the molecule's geometry and electronic distribution. nii.ac.jpcambio.co.ukglenresearch.com

Oligonucleotides containing 8-aza-7-deazapurines generally form more stable duplexes than those with 7-deazapurine analogs, especially when halogenated at the 7-position. oup.comnih.gov This increased stability is also linked to a more stable N-glycosylic bond in 8-aza-7-deaza analogs compared to 2'-deoxyisoguanosine, a purine analog prone to depurination. oup.com However, an interesting contrast is observed in conformationally restricted Locked Nucleic Acid (LNA) analogs. LNA-7-deazaadenosine (LNA-7cA) shows high duplex forming ability, similar to standard LNA-A. In contrast, LNA-8-aza-7-deazaadenosine (LNA-8n7cA) leads to lower binding affinity. nii.ac.jp This destabilization is caused by an inappropriate glycosidic torsion angle (χ) resulting from electrostatic repulsion between the N8 of the base and the O4' of the locked ribose. nii.ac.jpresearchgate.net

Table 2: Comparison of Duplex Melting Temperatures (ΔTm per modification in °C) for LNA-modified Oligonucleotides This table is interactive. Users can sort columns by clicking on the headers.

| Oligonucleotide Sequence (5'-CTAGXGTAC-3') | Complementary Strand | ΔTm vs DNA (°C) | ΔTm vs LNA-A/G (°C) | Reference |

|---|---|---|---|---|

| X = LNA-7cA | DNA | +3.5 | ~0 | nii.ac.jp |

| X = LNA-8n7cA | DNA | -2.5 | -6.0 | nii.ac.jp |

| X = LNA-7cG | DNA | +5.0 | ~0 | nii.ac.jp |

| X = LNA-8n7cG | DNA | -1.5 | -6.5 | nii.ac.jp |

Data synthesized from cited research articles.

Role of the Ribose Moiety Modifications

Modifications of the ribose sugar are a powerful strategy for fine-tuning the properties of nucleoside analogs. For this compound, these modifications primarily involve the 2'-position and conformational locking of the sugar ring.

The most common modification is the use of a 2'-deoxyribose instead of a ribose, which is standard for incorporation into DNA. mdpi.com Beyond this, creating conformationally restricted analogs, such as Locked Nucleic Acids (LNAs), has been explored. In LNA, a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose ring, locking it in an N-type (C3'-endo) conformation. researchgate.net This pre-organization of the sugar moiety generally enhances binding affinity and duplex stability. researchgate.net

Correlation between Structural Features and Nucleic Acid Recognition/Enzyme Interactions

The structural modifications of this compound derivatives directly correlate with their recognition by and interaction with various enzymes, such as polymerases and adenosine deaminases.

8-aza-7-deazapurines are often excellent substrates for bio-enzymes due to their close resemblance to natural purines. mdpi.com For example, E. coli purine nucleoside phosphorylase (PNP) can utilize these analogs for enzymatic transglycosylation, although some derivatives like 2-amino-8-aza-6-chloro-7-deazapurine show lower reactivity due to poor solubility. nih.govmdpi.comresearchgate.net

The interaction with RNA-editing adenosine deaminases (ADARs) is particularly sensitive to the purine structure. In one study, 8-aza-7-deazaadenosine was found to be an excellent substrate for human ADAR2, with a deamination rate approximately eight times faster than that of natural adenosine. nih.govacs.orgoup.com This rate enhancement is likely due to the 8-aza modification facilitating the key hydration step in the deamination mechanism. oup.com However, adding bulky substituents at the C7 position (e.g., -Br, -I) decreased the reaction rate, suggesting steric hindrance in the enzyme's active site. nih.govacs.org Interestingly, a specific ADAR2 mutant (R455A) was able to overcome this inhibition. nih.govacs.org

In contrast, ADAR1 interacts differently. It deaminates 8-aza-7-deazaadenosine four times slower than adenosine and shows no activity on 7-deazaadenosine, suggesting an important interaction with the N7 atom that is absent in ADAR2. oup.comnih.gov

Table 3: Relative Deamination Rates of Adenosine Analogs by Human ADAR Enzymes This table is interactive. Users can sort columns by clicking on the headers.

| Adenosine Analog | Enzyme | Relative Deamination Rate (Analog vs. Adenosine) | Reference |

|---|---|---|---|

| 8-aza-7-deazaadenosine | ADAR2 | ~8-fold faster | nih.govoup.com |

| 7-deazaadenosine | ADAR2 | ~1-fold (no significant change) | oup.comnih.gov |

| 8-aza-7-deazaadenosine | ADAR1 | ~4-fold slower | oup.comnih.gov |

| 7-deazaadenosine | ADAR1 | No detectable activity | nih.gov |

| 7-ethynyl-8-aza-7-deazaadenosine | ADAR2 (R455A mutant) | ~1.8-fold faster | acs.org |

Data synthesized from cited research articles.

These findings demonstrate that the specific placement of nitrogen atoms and substituents in the purine ring of this compound derivatives provides a sophisticated tool for probing and modulating enzyme-substrate interactions and nucleic acid stability.

Computational Chemistry and Theoretical Studies

Prediction of pKa Values for Modified Nucleobases

The acid-base properties of a nucleobase are critical as they dictate hydrogen-bonding patterns, which in turn influence the stability and structure of DNA and RNA. nih.gov Computational methods, particularly those employing density functional theory (DFT), have become instrumental in estimating the pKa values of modified nucleobases where experimental data is lacking. nih.govresearchgate.net

A study utilized the B3LYP density functional with the 6-31+G(d,p) basis set combined with a hybrid implicit-explicit solvation model to calculate the pKa values for a series of aza- and deaza-modified purines, including 8-aza-7-deazaadenosine (a8c7A). researchgate.netacs.org This approach involves finding the lowest energy structure of the neutral and protonated forms of the molecule and using these energies to determine the pKa. nih.govacs.org For purine (B94841) derivatives, adjustment factors derived from a linear correlation between theoretical and known experimental pKa values are often applied to improve accuracy. nih.govresearchgate.net

The calculations for 8-aza-7-deazaadenosine revealed specific pKa values for the potential protonation sites at nitrogens N1, N3, and N8. acs.org These theoretical values provide a quantitative measure of how the redistribution of nitrogen atoms within the purine ring system, compared to canonical adenine (B156593), alters the basicity at different positions. nih.gov Such shifts in pKa can have significant consequences for base pairing fidelity and the formation of non-canonical structures. nih.gov

| Compound | Protonation Site | Calculated pKa |

|---|---|---|

| 8-Aza-7-deazaadenosine (a8c7A) | N1 | 3.4 |

| N3 | 0.8 | |

| N8 | -0.5 |

Molecular Dynamics Simulations to Elucidate Structural and Dynamic Effects

Molecular dynamics (MD) simulations offer a dynamic view of nucleic acid structures, providing detailed insights into how modifications like 2-Amino-8-aza-7-deazaadenosine affect duplex conformation, flexibility, and hydration. researchgate.netnih.govnih.gov These simulations model the movement of atoms over time, allowing researchers to observe the structural consequences of incorporating a modified nucleoside into a DNA or RNA strand. nih.govbiorxiv.org

MD simulations have been used to study oligonucleotides containing 8-aza-7-deazaadenine derivatives. researchgate.netsemanticscholar.org One study revealed that even with bulky dye molecules attached, the 8-aza-7-deazaadenine scaffold can be accommodated well within the DNA duplex, demonstrating the structural adaptability of the helix. researchgate.net Another investigation combined NMR and MD simulations to link the structural and dynamic effects of an N8-linked 8-aza-7-deazaadenosine analog, highlighting its impact on local conformation. researchgate.net

Furthermore, computational studies on related locked nucleic acid (LNA) analogs, specifically 2',4'-BNA/LNA-8-aza-7-deazapurines, have shown that an inappropriate glycosidic torsion angle (χ) can lead to duplex destabilization. nii.ac.jpresearchgate.net This finding underscores the importance of the specific three-dimensional arrangement of the modified base relative to the sugar-phosphate backbone for maintaining duplex integrity. nii.ac.jpresearchgate.net MD simulations are crucial for exploring these conformational preferences and rationalizing experimentally observed stability data. researchgate.net

Thermodynamic Parameter Derivations (e.g., from melting studies)

The thermodynamic stability of nucleic acid duplexes containing modified nucleosides is a key determinant of their utility. This stability is typically characterized by parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), which can be derived from UV thermal denaturation (melting) experiments. nih.govoup.com Computational approaches are increasingly used to predict these parameters, which is particularly valuable when experimental characterization is impractical. nih.govoup.com

For oligonucleotides containing 8-aza-7-deaza purine analogs, thermal melting studies have been conducted to determine the melting temperature (Tm), which is the temperature at which half of the duplex DNA dissociates. oup.comnih.gov These experiments provide a direct measure of duplex stability. For example, studies on heterochiral DNA duplexes showed that incorporating 8-aza-7-deaza-7-bromopurine-2,6-diamine, a related derivative, acted as a potent stabilizer compared to other modifications. nih.gov Conversely, introducing a 2',4'-BNA/LNA-8-aza-7-deazapurine analog was found to destabilize the duplex, as reflected by a lower binding affinity in thermodynamic analyses. nii.ac.jpresearchgate.net

| Modification | Context | Key Finding | Reference |

|---|---|---|---|

| 8-aza-7-deaza-7-bromopurine-2,6-diamine | Heterochiral (α/β-D) DNA duplex | Acts as an efficient stabilizer, increasing Tm. | nih.gov |

| 2',4'-BNA/LNA-8-aza-7-deazapurine | DNA/RNA duplex | Destabilizes duplex formation due to an inappropriate glycosidic torsion angle. | nii.ac.jpresearchgate.net |

| 8-aza-7-deaza-inosine (8AI) | DNA duplex (mismatched with C) | Tm of 56°C, slightly less stable than I·C (58°C) and G·C (61°C) pairs. | oup.com |

Computational Screening for Binding Modes in Biological Systems

Computational screening, primarily through molecular docking simulations, is a powerful strategy to predict and analyze the binding of modified nucleosides to biological targets like enzymes and proteins. nih.govcsic.es This approach allows for the rapid in silico evaluation of large libraries of compounds, helping to prioritize candidates for synthesis and experimental testing. nih.gov

A notable application of this method involved the computational screening of purine analogs for their ability to bind to the MID domain of human Argonaute 2 (hAgo2), a key protein in the RNA interference (RNAi) pathway. nih.govcsic.es The goal was to identify modifications for the 5'-end of a short interfering RNA (siRNA) guide strand that could enhance binding and improve RNAi activity. csic.es

In this study, a derivative, 7-ethynyl-8-aza-7-deazaadenosine (7-EAA), was evaluated. nih.gov The docking simulations predicted that 7-EAA would fit poorly into the 5'-nucleotide binding pocket of hAgo2. nih.gov Consequently, it did not receive a favorable binding score compared to the natural adenosine (B11128). nih.gov This theoretical prediction illustrates how computational screening can be used to rationalize the design of modified nucleosides for specific biological applications and to filter out structures that are unlikely to have the desired binding properties. nih.govcsic.es

Advanced Derivatives and Analogs

7-Substituted 8-Aza-7-deazaadenosine Analogs

The synthesis of 7-substituted 8-aza-7-deazaadenosine analogs provides a powerful method for modifying the major groove of RNA and DNA duplexes. rsc.org These modifications are introduced primarily to alter the steric and electronic properties of the nucleobase without disrupting the Watson-Crick hydrogen bonding face. kaust.edu.sa

A key precursor for these analogs is a 7-iodo-8-aza-7-deazaadenosine derivative, which serves as a versatile starting point for various cross-coupling reactions. tandfonline.com The Sonogashira cross-coupling reaction is frequently employed to introduce alkyne-containing substituents at the 7-position. tandfonline.com For instance, coupling with protected alkynes has been used to successfully synthesize 7-propargylamine and 7-ethynyl derivatives in good yields. These alkyne-functionalized analogs are particularly valuable as they can undergo further modifications, such as click chemistry reactions. rsc.org

Research has explored the impact of a range of substituents at the 7-position on the stability and pairing specificity of RNA duplexes. Modifications include the aforementioned 7-ethynyl and 7-propargylamine groups, as well as a series of triazoles formed via subsequent click reactions. Studies on these analogs have shown that even large substituents can be accommodated within the major groove of an RNA duplex. rsc.org Importantly, these modifications generally have minimal effect on the base pairing specificity, with the modified adenosine (B11128) analogs still showing strong selectivity for uracil (B121893). While some large substituents can be destabilizing, analogs have been identified that maintain duplex stability and are well-tolerated at specific positions within an siRNA guide strand, preserving full RNA interference (RNAi) activity.

Locked Nucleic Acid (LNA) Variants and their Duplex Properties

Locked Nucleic Acid (LNA), also known as 2',4'-BNA, represents a class of conformationally restricted nucleoside analogs that lock the sugar moiety in a C3'-endo (RNA-like) conformation. When this modification is applied to 8-aza-7-deazaadenosine, the resulting LNA variants exhibit distinct duplex properties.

The synthesis of 2',4'-BNA/LNA-8-aza-7-deazaadenosine (LNA-8n7cA) has been achieved and its effects on duplex stability have been studied. nii.ac.jpacs.orgnih.gov Research comparing LNA-modified oligonucleotides containing 8-aza-7-deazapurines with those containing 7-deazapurines or natural bases has revealed significant differences in thermal stability. nii.ac.jpacs.orgresearchgate.netnii.ac.jp Oligonucleotides containing LNA-8n7cA show a lower binding affinity for complementary DNA and RNA strands compared to their LNA-7-deazaadenosine (LNA-7cA) or natural LNA-adenosine counterparts. nii.ac.jpacs.orgnih.gov

This destabilization of the duplex has been attributed to an unfavorable glycosidic torsion angle (χ) in the LNA-8-aza-7-deazapurine analogs. nii.ac.jpacs.orgnih.gov Computational and thermodynamic analyses indicate that the specific geometry of the 8-aza-7-deazapurine base, when combined with the rigid LNA scaffold, results in a nucleobase rotation angle that is not optimal for stable duplex formation. nii.ac.jpacs.org Similarly, an LNA analog of 7-(3-aminopropyn-1-yl)-8-aza-7-deazaadenine was found to dramatically decrease the thermal stability of an anti-parallel triplex. nih.gov Molecular modeling suggested that the LNA moiety forced the nucleobase to twist out of the plane of the Watson-Crick base pair, which weakens stacking interactions. nih.gov These findings underscore the critical role that the glycosidic torsion angle plays in the binding affinity of nucleic acid duplexes. nii.ac.jpacs.org

| Oligonucleotide Modification | Target Strand | Change in Melting Temperature (ΔTm) per modification (°C) | Reference |

|---|---|---|---|

| LNA-8-aza-7-deazaadenosine (LNA-8n7cA) | DNA | -1.8 | nii.ac.jp |

| LNA-8-aza-7-deazaadenosine (LNA-8n7cA) | RNA | -3.1 | nii.ac.jp |

| LNA-7-deazaadenosine (LNA-7cA) | DNA | +3.8 | nii.ac.jp |

| LNA-7-deazaadenosine (LNA-7cA) | RNA | +2.6 | nii.ac.jp |

2'-Deoxyribonucleoside Analogs

The 2'-deoxyribonucleoside form of 8-aza-7-deazaadenosine and its derivatives are fundamental to the study of DNA structure and function. tandfonline.comresearchgate.net These analogs are synthesized through both chemical and enzymatic routes and have been developed for various applications, including as fluorescent probes and universal bases. researchgate.netrsc.orgresearchgate.net

Enzymatic synthesis of 8-aza-7-deazapurine 2'-deoxyribonucleosides has been accomplished using methods like transglycosylation, with purine (B94841) nucleoside phosphorylase (PNP) as a biocatalyst, and one-pot syntheses from 2-deoxy-D-ribose. researchgate.net These enzymatic approaches have shown good substrate activity for various 8-aza-7-deazapurine bases. researchgate.net Chemical synthesis often involves glycosylation of the modified base, followed by further functionalization. tandfonline.com

A particularly interesting derivative is the N8-(2'-deoxyribofuranoside) of 8-aza-7-deazaadenine. researchgate.netnih.gov This analog, which has an unconventional glycosylation position, has been shown to function as a universal base. researchgate.netnih.gov When incorporated into oligonucleotides, it can form base pairs with all four canonical DNA nucleosides (A, C, G, and T) without significant discrimination. researchgate.net The thermal stabilities of duplexes containing these universal pairs are very similar to each other and only moderately lower than those of standard Watson-Crick pairs, demonstrating their ability to fit well within the DNA duplex. researchgate.netnih.gov

Other 2'-deoxy analogs have been designed as fluorescent probes. For example, 8-aza-3,7-dideaza-2'-deoxyadenosine and its C3-naphthylethynylated derivative were synthesized and shown to exhibit environmentally sensitive fluorescence, making them useful for monitoring DNA microenvironments. rsc.org

Triazole Products from Click Chemistry Modifications

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust method for creating complex nucleoside analogs. nih.gov This strategy relies on the introduction of an alkyne group, typically at the 7-position of the 8-aza-7-deazaadenosine core, which then serves as a chemical handle for reaction with various azides. rsc.orgnih.gov

The 7-ethynyl-8-aza-7-deazaadenosine (7-EAA) ribonucleoside is a key intermediate for these modifications. nih.gov It can be incorporated into RNA oligonucleotides using standard phosphoramidite (B1245037) chemistry. Post-synthesis, the RNA containing the 7-EAA moiety can be reacted with a panel of azides to generate a diverse library of 1,2,3-triazole products. nih.gov This approach allows for the introduction of a wide range of functional groups into the major groove of RNA.

Structural studies, including X-ray crystallography, have shown that both the parent 7-EAA analog and its resulting triazole products are well-accommodated within an A-form RNA helix and maintain standard Watson-Crick pairing with uridine (B1682114). nih.govacs.org The rate of the CuAAC reaction on 7-EAA-containing RNA has been found to be sensitive to the secondary structure of the nucleic acid, with single-stranded regions reacting more rapidly than duplex regions. nih.govacs.org

The effect of these triazole modifications on duplex stability varies depending on the nature of the azide (B81097) used. Thermal denaturation studies on RNA duplexes containing different 7-triazolyl-8-aza-7-deazaadenosine analogs have been performed to quantify these effects. While some bulky triazole adducts can significantly destabilize the duplex, others have a more modest impact.

| Modification at Position 7 | Tm (°C) | ΔTm relative to Adenosine (°C) | Reference |

|---|---|---|---|

| Adenosine (Unmodified) | 50.6 | - | |

| Propargylamine | 47.8 | -2.8 | |

| Ethynyl (B1212043) | 47.6 | -3.0 | |

| Triazole I | 48.0 | -2.6 | |

| Triazole II | 45.4 | -5.2 | |

| Triazole III | 45.2 | -5.4 | |

| Triazole IV | 44.9 | -5.7 | |

| Triazole V | 43.1 | -7.5 | |

| Triazole VI | 36.9 | -13.7 |

Emerging Research Frontiers

Design of Novel Nucleoside-Based Therapeutics

The structural resemblance of 8-aza-7-deazapurines to natural purines makes their nucleoside derivatives, including 2-Amino-8-aza-7-deazaadenosine, excellent mimics and potential antagonists of the canonical constituents of DNA and RNA. mdpi.com This mimicry allows them to be recognized by biological enzymes, yet their altered structure can disrupt normal metabolic pathways, a principle widely exploited in the development of anticancer and antiviral agents. mdpi.com

Research has shown that this compound and its related compounds can act as potent purine (B94841) nucleoside antagonists. mdpi.com Some derivatives have demonstrated significant activity against viruses like HBV (Hepatitis B virus), while others show broad antitumor activity, particularly targeting indolent lymphoid malignancies. mdpi.commedchemexpress.com The therapeutic mechanism often involves the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in cancer cells. medchemexpress.com The modification at the 7-position with halogens or alkynyl groups has been found to significantly increase the thermal stability of DNA duplexes, a property that can be leveraged in designing more effective antisense oligonucleotides or siRNAs. mdpi.com Furthermore, the 2-amino group on the 8-aza-7-deazapurine base does not require protection during glycosylation, simplifying the synthesis of these therapeutic candidates. mdpi.com The strategic placement of the nitrogen atom at position 8 instead of 7 changes the binding mode and strength within nucleic acid duplexes, which substantially alters the biological properties and potential applications of these nucleosides in drug discovery. mdpi.com

Engineering Nucleic Acid Structures for Nanotechnology

In the field of DNA nanotechnology, precision and stability are paramount. The ability to fine-tune the properties of nucleic acid duplexes is critical for constructing robust nano-architectures. This compound and its derivatives offer a sophisticated tool for this purpose. Their incorporation into DNA and RNA strands can modulate the stability and conformation of the resulting duplexes.

Another key application is in the stabilization of non-standard DNA structures, such as heterochiral DNA, which consists of strands in opposite (α-D and β-D) configurations. nih.gov In one study, an 8-aza-7-deaza-7-bromopurine-2,6-diamine 2'-deoxyribonucleoside, a derivative of this compound, was shown to be a highly efficient stabilizer of such parallel-stranded heterochiral DNA. nih.govresearchgate.net This stabilizing effect, achieved through the formation of a tridentate base pair with thymidine (B127349), is crucial for developing novel DNA materials and diagnostic tools. nih.govresearchgate.net The ability to introduce "clickable" side chains, such as alkynes, at the 7-position via Sonogashira coupling reactions further expands the utility of these nucleosides, allowing for the construction of complex, functionalized nucleic acid structures through azide-alkyne cycloaddition reactions. mdpi.comresearchgate.netnih.gov

| Modification | Duplex Type | Effect on Thermal Stability (Tm) | Reference |

| 7-Halogeno/Alkynyl 8-Aza-7-Deazapurine | DNA/DNA | Significant Increase | mdpi.com |

| LNA-8-aza-7-deazaadenosine (LNA-8n7cA) | LNA/DNA | Decrease | nii.ac.jpresearchgate.net |

| 8-Aza-7-deaza-7-bromopurine-2,6-diamine | Heterochiral DNA (α/β) | Most efficient stabilizer found | nih.govresearchgate.net |

| 7-Ethynyl-8-aza-7-deazaadenosine | RNA/RNA | Minimal effect (ΔTm of -1 to -3 °C) | acs.orgnih.gov |

| 7-Triazole (via click chemistry) | RNA/RNA | Maintained A-T/U pairing specificity | nih.govacs.org |

Development of Advanced Probes for RNA and DNA Metabolism

Understanding the intricate processes of RNA and DNA metabolism requires sophisticated tools that can report on structure, function, and interactions in real-time. This compound serves as an excellent platform for creating such advanced molecular probes. By functionalizing the 7-position, which lies in the major groove of a nucleic acid duplex and is not involved in standard Watson-Crick base pairing, researchers can attach various reporter groups without disrupting the fundamental base-pairing properties. nih.gov

A prominent strategy involves installing a terminal alkyne group at the 7-position, creating analogues like 7-ethynyl-8-aza-7-deazaadenosine (7-EAA). nih.govacs.orgnih.gov This alkyne handle allows for post-synthesis modification of RNA or DNA via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling the attachment of fluorophores, affinity tags, or other functionalities. nih.govacs.orgnih.gov Crystal structure analysis has confirmed that both the 7-EAA modification and the resulting triazole product are well-accommodated within an A-form RNA helix, pairing correctly with uridine (B1682114). acs.orgnih.gov

These modified nucleosides have been used to create fluorescent probes to monitor nucleic acid environments. tandfonline.com For instance, 7-functionalized 8-aza-7-deazapurine 2'-deoxyribonucleosides decorated with fluorescent pyrene (B120774) tags have been synthesized. researchgate.netresearchgate.net These probes can provide insights into local nucleic acid conformation and dynamics. tandfonline.com Furthermore, RNA containing these analogues can be recognized by enzymes involved in nucleic acid metabolism. Studies have shown that RNA containing 7-EAA can serve as a template for reverse transcriptase and as a substrate for RNA editing enzymes like human ADAR2, opening the door to using these probes to study enzymatic mechanisms and RNA processing in detail. acs.orgnih.govrsc.org Recently, derivatives bearing a reactive squaramate group have been synthesized and incorporated into RNA, allowing for covalent cross-linking with lysine (B10760008) residues in interacting proteins, a powerful method for identifying and studying RNA-protein interactions. nih.gov

Q & A